
(3-Chloro-2,2-dimethylpropyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2,2-dimethylpropyl)cyclopentane is an organic compound with the molecular formula C10H19Cl. It belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure. This compound features a cyclopentane ring substituted with a 3-chloro-2,2-dimethylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,2-dimethylpropyl)cyclopentane typically involves the alkylation of cyclopentane with 3-chloro-2,2-dimethylpropyl chloride. This reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2,2-dimethylpropyl)cyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of cyclopentanone or cyclopentanoic acid.
Reduction: Formation of cyclopentane derivatives without the chlorine atom.
Scientific Research Applications
(3-Chloro-2,2-dimethylpropyl)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-2,2-dimethylpropyl)cyclopentane involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom and the cyclopentane ring play crucial roles in determining the compound’s reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with no substituents.
3-Chlorocyclopentane: A cyclopentane ring with a chlorine substituent at the 3-position.
2,2-Dimethylpropylcyclopentane: A cyclopentane ring with a 2,2-dimethylpropyl group.
Uniqueness
(3-Chloro-2,2-dimethylpropyl)cyclopentane is unique due to the presence of both a chlorine atom and a 2,2-dimethylpropyl group on the cyclopentane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H19Cl |
|---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
(3-chloro-2,2-dimethylpropyl)cyclopentane |
InChI |
InChI=1S/C10H19Cl/c1-10(2,8-11)7-9-5-3-4-6-9/h9H,3-8H2,1-2H3 |
InChI Key |
YSPRXLLSAGCQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide](/img/structure/B13199559.png)
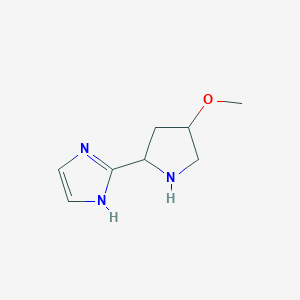
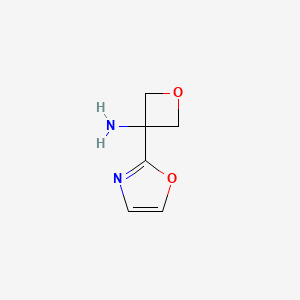
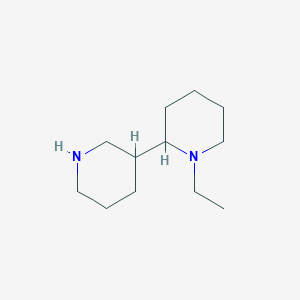
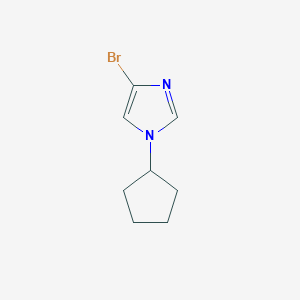

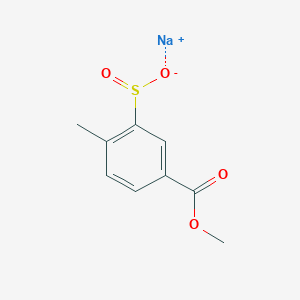
![Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B13199601.png)

![1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13199610.png)
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid](/img/structure/B13199623.png)
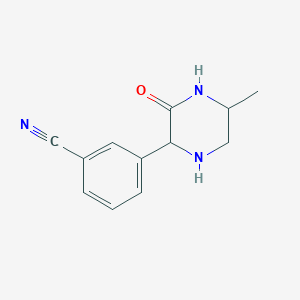
![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B13199640.png)
